4,6-Bis(ethylamino)-1,3,5-triazine-2-carboxylic acid
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Overview
Description
4,6-Bis(ethylamino)-1,3,5-triazine-2-carboxylic acid is a triazine derivative known for its unique chemical structure and properties. This compound features a triazine ring substituted with ethylamino groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. Triazines are a class of heterocyclic compounds that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(ethylamino)-1,3,5-triazine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, a common precursor for triazine derivatives.
Substitution Reaction: Cyanuric chloride undergoes nucleophilic substitution with ethylamine to introduce ethylamino groups at the 4 and 6 positions. This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Carboxylation: The intermediate product is then subjected to carboxylation to introduce the carboxylic acid group at the 2 position. This step can be achieved using carbon dioxide under high pressure and temperature or by using a carboxylating agent like chloroformic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(ethylamino)-1,3,5-triazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethylamino groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols.
Scientific Research Applications
4,6-Bis(ethylamino)-1,3,5-triazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex triazine derivatives used in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing pharmaceutical agents with therapeutic potential.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Bis(ethylamino)-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The ethylamino groups and carboxylic acid moiety can form hydrogen bonds and electrostatic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-1,3,5-triazine-2-carboxylic acid: Similar structure but with amino groups instead of ethylamino groups.
4,6-Bis(methylamino)-1,3,5-triazine-2-carboxylic acid: Features methylamino groups instead of ethylamino groups.
4,6-Bis(ethylamino)-1,3,5-triazine-2-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
Uniqueness
4,6-Bis(ethylamino)-1,3,5-triazine-2-carboxylic acid is unique due to the presence of ethylamino groups, which can influence its reactivity and interaction with other molecules. The carboxylic acid group also provides additional functionality, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H13N5O2 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
4,6-bis(ethylamino)-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C8H13N5O2/c1-3-9-7-11-5(6(14)15)12-8(13-7)10-4-2/h3-4H2,1-2H3,(H,14,15)(H2,9,10,11,12,13) |
InChI Key |
ZTNYQCIJFDDUHS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)C(=O)O)NCC |
Origin of Product |
United States |
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